molecular formula C11H21ClN2O2 B1448737 Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride CAS No. 1803589-32-3

Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B1448737
CAS No.: 1803589-32-3
M. Wt: 248.75 g/mol
InChI Key: IWPNXGNYBFNNJF-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride is a chemical compound that features a piperidine ring and a pyrrolidine ring These heterocyclic structures are commonly found in various biologically active molecules and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride typically involves the reaction of piperidine with pyrrolidine-1-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the piperidine and pyrrolidine rings. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidine-4-carboxylic acid share the piperidine ring structure.

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxylic acid and pyrrolidine-1-carboxamide feature the pyrrolidine ring.

Uniqueness

Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride is unique due to the combination of both piperidine and pyrrolidine rings in its structure. This dual-ring system can confer distinct pharmacological properties and enhance its potential as a versatile scaffold in drug design.

Properties

IUPAC Name

piperidin-2-ylmethyl pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c14-11(13-7-3-4-8-13)15-9-10-5-1-2-6-12-10;/h10,12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPNXGNYBFNNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC(=O)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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